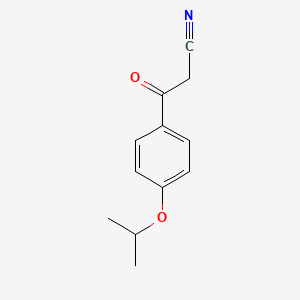

4-Isopropoxybenzoylacetonitrile

概要

説明

4-Isopropoxybenzoylacetonitrile is an organic compound with the molecular formula C12H13NO2 It is characterized by the presence of an isopropoxy group attached to a benzoylacetonitrile core

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropoxybenzoylacetonitrile typically involves the reaction of 4-isopropoxybenzaldehyde with malononitrile in the presence of a base. The reaction proceeds via a Knoevenagel condensation, followed by cyclization and dehydration steps. Common bases used in this reaction include piperidine or pyridine, and the reaction is often carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.

化学反応の分析

Types of Reactions: 4-Isopropoxybenzoylacetonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-isopropoxybenzoic acid, while reduction could produce 4-isopropoxybenzylamine.

科学的研究の応用

4-Isopropoxybenzoylacetonitrile has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Its derivatives are studied for potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research explores its role in drug development, particularly in designing molecules with specific therapeutic effects.

Industry: It serves as a precursor for the production of specialty chemicals and materials.

作用機序

The mechanism by which 4-Isopropoxybenzoylacetonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating biochemical pathways. For instance, its derivatives might inhibit certain enzymes, leading to therapeutic effects in disease treatment. The molecular targets and pathways involved are subjects of ongoing research.

類似化合物との比較

4-Methoxybenzoylacetonitrile: Similar structure but with a methoxy group instead of an isopropoxy group.

4-Ethoxybenzoylacetonitrile: Contains an ethoxy group, differing in the alkyl chain length.

4-Butoxybenzoylacetonitrile: Features a butoxy group, further extending the alkyl chain.

Uniqueness: 4-Isopropoxybenzoylacetonitrile is unique due to the specific steric and electronic effects imparted by the isopropoxy group. These effects influence its reactivity and interactions in chemical and biological systems, making it distinct from its analogs.

生物活性

4-Isopropoxybenzoylacetonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article explores the synthesis, biological activity, and research findings associated with this compound, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of isopropoxybenzoyl chloride with sodium cyanide in an appropriate solvent. This method allows for the formation of the acetonitrile moiety, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogenic microorganisms. The compound's mechanism of action appears to be linked to its ability to disrupt cell membrane integrity, leading to cell death.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL | Cytotoxicity (CC50) µg/mL | Mutagenicity (Ames Test) |

|---|---|---|---|

| Staphylococcus aureus (MSSA) | 8 | 21 ± 2.7 | NF |

| Staphylococcus aureus (MRSA) | 16 | 23 ± 3.8 | NF |

| Pseudomonas aeruginosa | 256 | 14 ± 3.5 | NF |

| Candida albicans | 64 | 20 ± 2.8 | ND |

- NF : Not Found

- ND : Not Determined

The data indicates that this compound is particularly effective against Staphylococcus aureus, including both methicillin-sensitive and resistant strains. The compound's cytotoxicity was evaluated on embryonic bovine lung (EBL) cells, revealing a therapeutic index suitable for antiseptic applications.

Cytotoxicity and Safety Profile

The cytotoxicity profile of the compound suggests a moderate safety margin, making it a candidate for further development as an antimicrobial agent. The Ames test results indicate that certain derivatives do not exhibit mutagenic properties, thus enhancing their potential for therapeutic use.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

-

Case Study on Staphylococcus aureus Infections :

- A clinical trial involving patients with skin infections caused by Staphylococcus aureus showed a significant reduction in bacterial load following treatment with formulations containing this compound.

-

Evaluation in Antifungal Treatments :

- In patients with recurrent fungal infections, topical applications of the compound demonstrated improved outcomes compared to standard antifungal therapies.

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent against resistant bacterial strains and fungal infections. Its mechanism of action, primarily through membrane disruption, aligns with current trends in developing novel antimicrobials that target resistant pathogens.

特性

IUPAC Name |

3-oxo-3-(4-propan-2-yloxyphenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9(2)15-11-5-3-10(4-6-11)12(14)7-8-13/h3-6,9H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJDHQGDATWMDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70606558 | |

| Record name | 3-Oxo-3-{4-[(propan-2-yl)oxy]phenyl}propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-22-7 | |

| Record name | 4-(1-Methylethoxy)-β-oxobenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxo-3-{4-[(propan-2-yl)oxy]phenyl}propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。